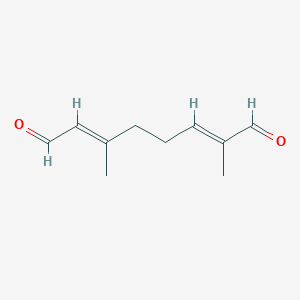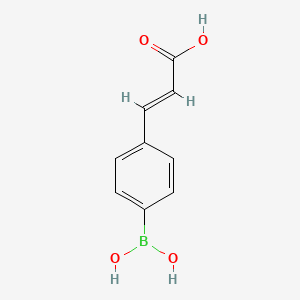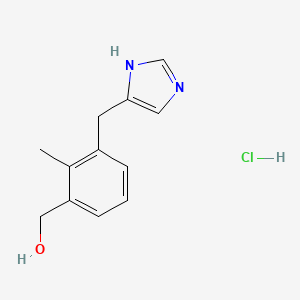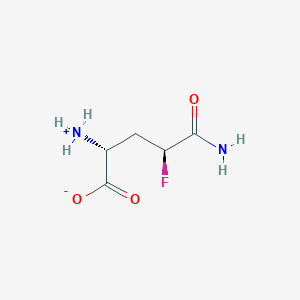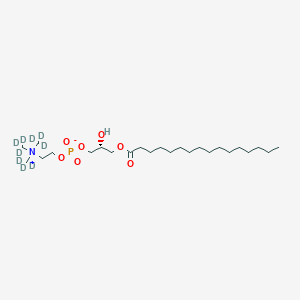
Cardionogen 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .
Mode of Action
This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .
生化分析
Biochemical Properties
Cardionogen 2 interacts with various biomolecules in the process of promoting cardiomyocyte formation. It is known to inhibit Wnt/b-catenin dependent transcriptional activity . This interaction with the Wnt/b-catenin pathway suggests that this compound may interact with proteins involved in this pathway, such as β-catenin .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in heart development. In zebrafish embryos, treatment with this compound significantly enlarged both the atrium and ventricle, without causing apparent defects of embryonic morphology or other organ development . In murine ES cells, this compound promotes differentiation into beating cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt/b-catenin pathway. By inhibiting Wnt/b-catenin dependent transcriptional activity, this compound affects gene expression and promotes the formation of cardiomyocytes .
Temporal Effects in Laboratory Settings
Given its role in promoting cardiomyocyte formation, it is likely that its effects would be observed over the course of heart development in zebrafish embryos and murine ES cells .
Metabolic Pathways
Given its interaction with the Wnt/b-catenin pathway, it is likely involved in pathways related to Wnt signaling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cardionogen 2 involves the formation of a triazolothiadiazole core structure. The synthetic route typically starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-pyridinecarboxylic acid hydrazide under cyclization conditions to yield the triazolothiadiazole core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions: Cardionogen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazolothiadiazole core and the dimethoxyphenyl moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, and can be carried out in solvents like ethanol or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the molecule.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce certain functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .
科学研究应用
Cardionogen 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of triazolothiadiazole derivatives.
Biology: this compound is employed in studies of cardiogenesis, where it has been shown to promote the formation of cardiomyocytes in both zebrafish embryos and murine embryonic stem cells
Medicine: The compound’s ability to modulate heart development makes it a potential candidate for therapeutic applications in regenerative medicine and heart disease treatment
Industry: While its industrial applications are still being explored, this compound’s unique properties may make it useful in the development of new pharmaceuticals and biotechnological products
相似化合物的比较
Cardionogen 1: Similar in structure but with different substituents, leading to variations in its cardiogenic activity.
Cardionogen 3: Another structurally related compound with distinct substituents, also modulating cardiogenesis through the Wnt/β-catenin pathway
Cardionogen 2 stands out due to its specific ability to promote cardiomyocyte formation without causing apparent defects in other organ development, making it a unique and valuable tool in cardiogenesis research .
属性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRLQUBVOVSGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578755-52-9 |
Source


|
| Record name | 578755-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
